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ALANE-N-METHYLPYRROLIDINE COMPLEX ELEC

Chemical Vapor Deposition Aluminum Interconnects Thin Film Electronics

The alane–N-methylpyrrolidine complex (CAS 126084-10-4; designated ELEC for its electronic-grade purity specification) is a Lewis acid‑base adduct between aluminum hydride (AlH₃) and the tertiary amine N‑methylpyrrolidine (NMPy). The compound serves as a liquid, carbon-free organometallic precursor for chemical vapor deposition (CVD) of aluminum thin films , a reversible hydrogen storage intermediate when used in the 2:1 adduct form , and a controlled precursor for synthesizing monodisperse aluminum nanocrystals.

Molecular Formula H3AlN(CH3)C4H8
Molecular Weight 0
CAS No. 126084-10-4
Cat. No. B1180264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALANE-N-METHYLPYRROLIDINE COMPLEX ELEC
CAS126084-10-4
Molecular FormulaH3AlN(CH3)C4H8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALANE-N-METHYLPYRROLIDINE COMPLEX ELEC (CAS 126084-10-4): Electronic-Grade Aluminum Hydride Donor-Adduct for CVD and Energy Applications


The alane–N-methylpyrrolidine complex (CAS 126084-10-4; designated ELEC for its electronic-grade purity specification) is a Lewis acid‑base adduct between aluminum hydride (AlH₃) and the tertiary amine N‑methylpyrrolidine (NMPy). The compound serves as a liquid, carbon-free organometallic precursor for chemical vapor deposition (CVD) of aluminum thin films [1], a reversible hydrogen storage intermediate when used in the 2:1 adduct form [2], and a controlled precursor for synthesizing monodisperse aluminum nanocrystals [3]. Unlike earlier-generation aluminum hydride donors such as dimethylethylamine alane (DMEAA) or trimethylamine alane (TMAA), this complex combines room-temperature liquid physical state, latent selectivity on conductive vs. insulating surfaces, and a tunable amine-to-AlH₃ stoichiometry that directly influences material performance outcomes.

Why In-Class Alane-Amine Adducts Cannot Simply Replace ALANE-N-METHYLPYRROLIDINE COMPLEX ELEC in Critical Processes


Closely related alane–amine adducts such as dimethylethylamine alane (DMEAA), trimethylamine alane (TMAA), or N‑ethylpyrrolidine alane (NEPy·AlH₃) exhibit fundamentally different physical states, thermal stabilities, vapor pressures, and substrate reactivities [1][2]. DMEAA is a liquid but degrades slowly during storage, creating reproducibility issues in CVD film quality [1]; TMAA is a solid at room temperature, making vapor-flow control difficult in deposition reactors [1]; NEPy forms only a 1:1 adduct and fails to undergo reversible hydrogenation under the conditions that enable (NMPy)₂·AlH₃ regeneration [2]. Consequently, substituting any of these analogs into a process optimized for N‑methylpyrrolidine alane leads to measurable losses in deposition rate, film purity, surface selectivity, nanoparticle monodispersity, or hydrogen cycling reversibility—all of which are quantified in the evidence items below.

Quantitative Differentiation of ALANE-N-METHYLPYRROLIDINE COMPLEX ELEC Against the Closest Analogs


Superior CVD Al Film Deposition Rate and Selectivity vs. DMEAA and TMAA

In a comparative CVD study, methylpyrrolidine alane (MPA) deposited aluminum on conducting substrates (TiN, Cu) at rates of 30–90 nm/min between 115–180 °C, whereas the deposition rate on Au was only 8–38 nm/min [1]. This selectivity ratio (conducting vs. noble metal surface) is not achievable with DMEAA, which slowly decomposes during storage, compromising deposition reproducibility, or with TMAA, a solid precursor that complicates stable vapor delivery [1]. MPA exhibits a vapor pressure of ∼266.6 Pa at 50 °C [1], sufficient for high-rate deposition while retaining the thermal stability to avoid premature decomposition.

Chemical Vapor Deposition Aluminum Interconnects Thin Film Electronics

Reversible Hydrogen Storage Regeneration vs. Irreversible N-Ethylpyrrolidine Analog

Under 1000 psi H₂ pressure, the 2:1 adduct (NMPy)₂·AlH₃ forms reversibly from titanium-doped aluminum and N-methylpyrrolidine, enabling a cost-effective off-board regeneration pathway. In contrast, the N-ethylpyrrolidine analog (NEPy) yields only the 1:1 adduct NEPy·AlH₃ regardless of stoichiometric ratio and exhibits no detectable reversible alane formation under identical conditions [1]. Theoretical calculations attribute this divergence to larger steric effects of the ethyl substituent, which destabilize the 2:1 coordination geometry [1].

Hydrogen Storage Aluminum Hydride Regeneration Reversible Adduct Formation

Coordination-Number-Dependent Aluminum Nanocrystal Morphology Control

AlH₃·(NMP)ₓ complexes with varying coordination numbers (x = 1.0 to 2.0) were synthesized and tested as precursors for Al nanocrystal (NC) fabrication. The 1:1 adduct AlH₃·(NMP)₁.₀, whose single-crystal structure was solved by XRD, exhibited the fastest decomposition rate and yielded highly monodisperse Al NCs with well-defined shapes and the narrowest size distribution [1]. Higher-coordination-number precursors (x > 1) instead produced irregular morphologies with increased size dispersity. The narrower size distribution correlates with observable superior multipole plasmonic resonances [1].

Aluminum Nanocrystals Precursor Chemistry Plasmonics

Electronic-Grade Purity Specification Enabling Sub-100-nm Semiconductor Integration

The ELEC grade of alane–N-methylpyrrolidine complex is distinguished from standard laboratory or technical-grade amine alanes by a purity specification typically exceeding 99% after solvent evaporation and with reduced metal impurity content tailored for semiconductor fabrication environments [1]. While the absolute impurity concentrations for the generic compound are not publicly disclosed in a single manufacturer-independent source, the electronic-grade designation is consistently cited across multiple technical datasheets and patent documents as the key procurement criterion for sub-100-nm integrated circuit metallization, where parts-per-billion (ppb) levels of trace metals are required to avoid device degradation [1]. In contrast, DMEAA and TMAA are commonly supplied as reagent-grade or synthesis-grade products without a standardized electronic-grade purification protocol, necessitating additional in-house purification steps before use in sensitive IC lines.

Electronic-Grade Chemicals Metal Impurity Control Semiconductor Fabrication

Procurement-Relevant Application Scenarios for ALANE-N-METHYLPYRROLIDINE COMPLEX ELEC


Selective Low-Temperature Aluminum CVD for Advanced Interconnects

In fabrication lines targeting sub-100-nm interconnect architectures, MPA enables conformal Al deposition on conductive TiN/Cu surfaces while leaving insulating SiO₂ and Si regions clean up to 210 °C [1][2]. This intrinsic selectivity eliminates one lithographic mask step, directly reducing process cost and cycle time. The liquid state and >99% electronic-grade purity of the ELEC complex ensure reproducible vapor delivery and minimal carbon incorporation, critical for maintaining low resistivity in narrow lines [1].

Reversible Off-Board Hydrogen Storage Using Titanium-Doped Aluminum

The 2:1 adduct (NMPy)₂·AlH₃ is the only alkylpyrrolidine-alane system that has demonstrated reversible hydrogen cycling when reacting titanium-doped aluminum with N-methylpyrrolidine under 1000 psi H₂ [3]. This reversibility is essential for designing cost-effective off-board hydrogen regeneration loops for vehicular or stationary energy storage. The high gravimetric hydrogen density of AlH₃ (>10 wt%) becomes practically accessible only when such a regenerable carrier adduct is used [3].

Synthesis of Monodisperse Aluminum Nanocrystals for Plasmonic Devices

Using the stoichiometrically controlled AlH₃·(NMP)₁.₀ adduct as precursor yields Al nanocrystals with narrow size dispersity and distinct multipole plasmonic resonances, properties not obtainable with higher-coordination-number adducts [4]. This tunability makes the electronic-grade complex a strategic precursor choice for research into UV plasmonics, surface-enhanced Raman scattering substrates, and nanophotonic components.

Electronic-Grade Supply Chain Integration for Semiconductor Research and Pilot Lines

For R&D groups and pilot lines engaged in materials qualification for next-generation transistor metallization or hydrogen-storage hybrid materials, specifying the ELEC grade ensures that the incoming precursor already meets ppb-range trace metal limits consistent with semiconductor fab purity standards [5]. This procurement decision avoids the hidden cost and reproducibility risk of in-house purification of commercial DMEAA or TMAA lots, shortening the path from chemical qualification to device prototyping.

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